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Compound of Interest

Compound Name:
4-Dodecyloxy-2-

hydroxybenzophenone

CAS No.: 2985-59-3

Cat. No.: B167135

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Dodecyloxy-2-hydroxybenzophenone, a widely used ultraviolet (UV) absorber. The

information presented herein is intended to support research and development activities by

providing detailed data and methodologies related to its characterization.

Introduction
4-Dodecyloxy-2-hydroxybenzophenone (CAS No. 2985-59-3) is a member of the

hydroxybenzophenone class of organic compounds, which are known for their ability to absorb

UVA and UVB radiation. This property makes it a valuable ingredient in sunscreens, plastics,

and various coatings to prevent photodegradation. A thorough understanding of its

spectroscopic characteristics is crucial for quality control, formulation development, and stability

studies.
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Chemical Name: 4-Dodecyloxy-2-hydroxybenzophenone

Molecular Formula: C₂₅H₃₄O₃

Molecular Weight: 382.54 g/mol

Appearance: White to off-white or light yellow powder

Melting Point: 48-51 °C

Boiling Point: >250 °C

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Dodecyloxy-2-
hydroxybenzophenone.

UV-Visible (UV-Vis) Spectroscopy
4-Dodecyloxy-2-hydroxybenzophenone exhibits strong absorbance in the UV region, which

is the basis for its function as a UV absorber.

Parameter Value Reference

Absorption Range 270 - 340 nm [1][2]

λmax (in THF) ~325 nm (estimated)

Based on data for similar 2-

hydroxybenzophenone

derivatives.

Note: The exact λmax can vary depending on the solvent.

Fluorescence Spectroscopy
While primarily a UV absorber, 2-hydroxybenzophenone derivatives can exhibit fluorescence.

The emission properties are influenced by an excited-state intramolecular proton transfer

(ESIPT) process.
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Parameter Value (Estimated) Reference

Emission Maximum

Not directly available.

Expected to be in the range of

450-550 nm.

Based on data for other 2-

hydroxy-4-

alkoxybenzophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for 4-Dodecyloxy-2-hydroxybenzophenone are not readily

available in the searched literature. However, based on the known structure and data for

analogous compounds, the expected chemical shifts are presented below.

¹H NMR (Estimated, CDCl₃, 400 MHz)

Chemical Shift (ppm) Multiplicity Assignment

~12.5 s
-OH (intramolecular hydrogen

bond)

7.8 - 7.2 m Aromatic protons

~4.0 t -O-CH₂-

~1.8 p -O-CH₂-CH₂-

~1.5 - 1.2 m -(CH₂)₉-

~0.9 t -CH₃

¹³C NMR (Estimated, CDCl₃, 100 MHz)
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Chemical Shift (ppm) Assignment

>200 C=O

160 - 110 Aromatic carbons

~68 -O-CH₂-

32 - 22 Aliphatic carbons

~14 -CH₃

Infrared (IR) Spectroscopy
The infrared spectrum of 4-Dodecyloxy-2-hydroxybenzophenone provides key information

about its functional groups. The spectrum is available on the NIST WebBook.[3]

Wavenumber (cm⁻¹) Assignment

~3200-2500 (broad) O-H stretch (intramolecularly hydrogen-bonded)

~2920, 2850 C-H stretch (aliphatic)

~1630 C=O stretch (conjugated and hydrogen-bonded)

~1600, 1580, 1500 C=C stretch (aromatic)

~1260 C-O stretch (aryl ether)

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Sample Preparation: A stock solution of 4-Dodecyloxy-2-hydroxybenzophenone is

prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a

concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain

working solutions in the concentration range of 1-10 µg/mL.
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Measurement: The spectrophotometer is blanked with the solvent. The absorbance of the

working solutions is measured over the wavelength range of 200-400 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum.

Fluorescence Spectroscopy
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and suitable

monochromators for excitation and emission is used.

Sample Preparation: A dilute solution of the compound (typically in the micromolar range) is

prepared in a fluorescence-grade solvent. The absorbance of the solution at the excitation

wavelength should be kept below 0.1 to avoid inner filter effects.

Measurement: An excitation wavelength is selected (e.g., the λmax from the UV-Vis

spectrum). The emission spectrum is then recorded over a suitable wavelength range (e.g.,

350-600 nm).

Data Analysis: The wavelength of maximum emission is identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard.

Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed

to elucidate the molecular structure.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Sample Preparation:

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr)

powder and pressed into a thin, transparent pellet.

Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is

placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a

thin film of the compound.

Measurement: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Analysis: The characteristic absorption bands are assigned to the corresponding

functional groups in the molecule.

Mandatory Visualizations
Experimental Workflow for Spectroscopic
Characterization
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of 4-Dodecyloxy-2-hydroxybenzophenone.
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Caption: General workflow for the spectroscopic characterization of 4-Dodecyloxy-2-
hydroxybenzophenone.

Conclusion
This technical guide has summarized the key spectroscopic properties of 4-Dodecyloxy-2-
hydroxybenzophenone, providing a valuable resource for researchers and professionals.

While direct experimental NMR and fluorescence data were not available in the public domain,
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estimations based on analogous compounds have been provided to guide analytical efforts.

The detailed experimental protocols offer a starting point for in-house characterization of this

important UV absorber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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